

A Comparative Guide to the In Vitro Efficacy of C₂₀H₂₅NO₃ Analogues

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Compound of Interest

Compound Name: C₂₀H₂₅NO₃

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The chemical formula **C₂₀H₂₅NO₃** represents several pharmacologically active compounds, most notably the synthetic opioid Methadone. This guide provides a comparative analysis of the in vitro efficacy of Methadone and its analogues, focusing on their interaction with opioid receptors. The data presented herein is crucial for understanding the structure-activity relationships and for the development of novel therapeutics with improved efficacy and safety profiles. While **C₂₀H₂₅NO₃** also corresponds to other substances like the opioid analgesic Dimenoxadol, this guide will primarily focus on the more extensively researched Methadone and its derivatives due to the wealth of available comparative data.

Comparative Efficacy of Methadone Analogues at the μ -Opioid Receptor

The μ -opioid receptor (MOR) is the primary target for Methadone and its analogues, mediating both their analgesic effects and adverse side effects. The in vitro efficacy of these compounds is commonly assessed through various assays that measure their ability to bind to the receptor and activate downstream signaling pathways. Key parameters include receptor binding affinity (K_i), and functional activity metrics such as EC₅₀ (half-maximal effective concentration) and E_{max} (maximum effect) in assays measuring G-protein activation and β -arrestin recruitment.

Compound	Assay Type	Receptor	Parameter	Value	Reference Compound	Source
Methadone (racemic)	β -arrestin 2 Recruitment	MOR	EC50	50.3 nM	Hydromorphone	[1][2]
Emax	152%	Hydromorphone	[1][2]			
GTPyS Binding	MOR	Ki	3.378 nM	-	[3]	
(R)-Methadone	Radioligand Binding	MOR	Ki	7.5 \pm 0.1 nM	[3H]DAMGO	
(S)-Methadone	Radioligand Binding	MOR	Ki	60.5 \pm 0.1 nM	[3H]DAMGO	
Dipyanone	β -arrestin 2 Recruitment	MOR	EC50	39.9 nM	Hydromorphone	[1][2][4]
Emax	155%	Hydromorphone	[1][2][4]			
GTPyS Binding	MOR	EC50	96.8 nM	Fentanyl	[4][5]	
Emax	106%	Fentanyl	[4][5]			
Desmethylnormamide	β -arrestin 2 Recruitment	MOR	EC50	1335 nM	Hydromorphone	[1][2]
Emax	126%	Hydromorphone	[1][2]			
erythro-5-methylmethadone (-)	Guinea Pig Ileum	μ -opioid	-	Potent agonist	-	[6]

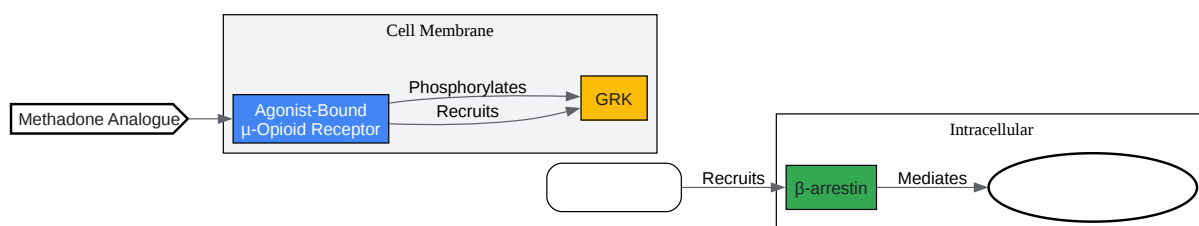
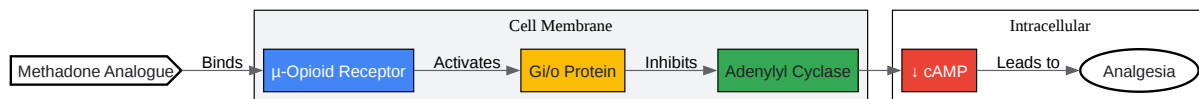
erythro-5-methylmethadone (+)	Guinea Pig Ileum	μ -opioid	-	Less potent agonist	-	[6]
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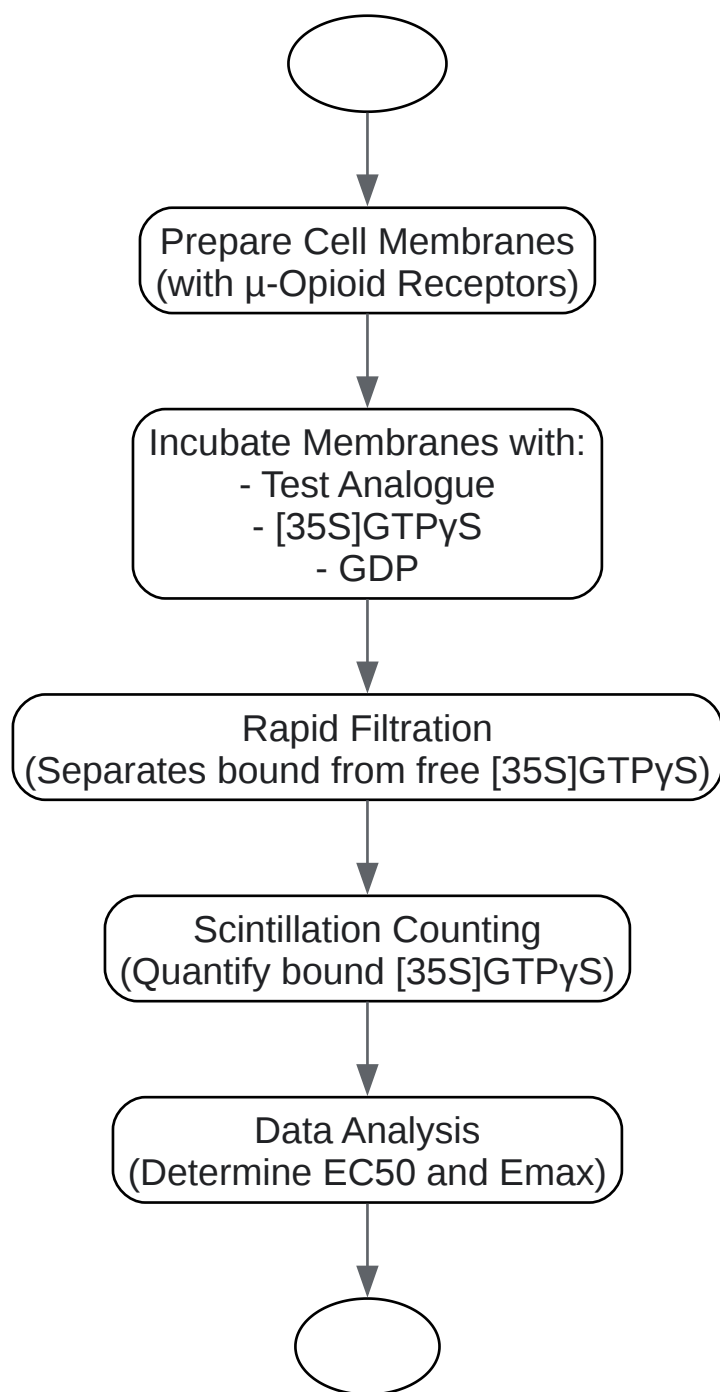
Signaling Pathways of Methadone Analogues

Methadone and its analogues primarily exert their effects through the G-protein coupled μ -opioid receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of two main signaling pathways:

- **G-protein Signaling Pathway:** This pathway is responsible for the desired analgesic effects. The activated receptor couples to inhibitory G-proteins (G_i/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately modulates ion channel activity and reduces neuronal excitability.
- **β -arrestin Signaling Pathway:** The recruitment of β -arrestin to the activated receptor is involved in receptor desensitization and internalization. This pathway has also been implicated in mediating some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[3]

Biased agonists are compounds that preferentially activate one pathway over the other, offering a potential strategy for developing safer analgesics.





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References

- 1. Detection, Chemical Analysis, and Pharmacological Characterization of Dipyanone and Other New Synthetic Opioids Related to Prescription Drugs [cfsre.org]
- 2. Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of methadone as a β -arrestin-biased μ -opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, X-ray crystallographic determination, and opioid activity of erythro-5-methylmethadone enantiomers. Evidence which suggests that mu and delta opioid receptors possess different stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
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